

4-AcO-EPT prodrug efficiency psilocin delivery

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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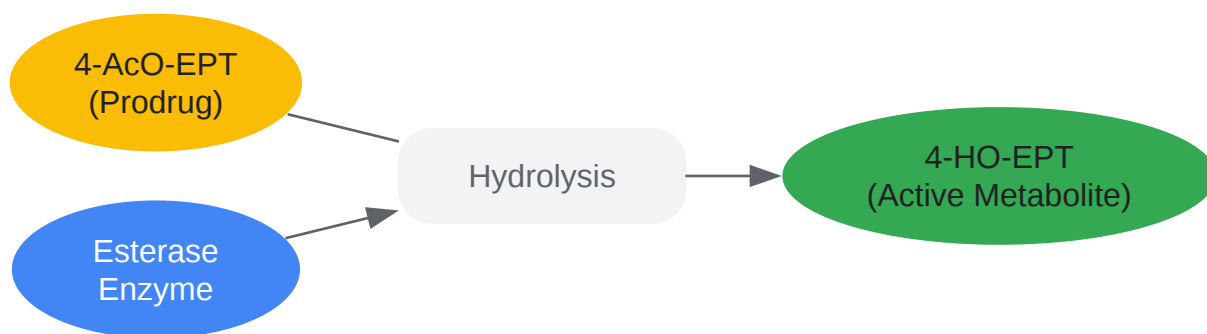
Quantitative Comparison of Prodrug Efficiency

The table below summarizes key pharmacological data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, based on current research. Data for the well-characterized analog 4-AcO-DMT is included for context [1].

Compound	In Vitro 5-HT _{2A} EC ₅₀ (Functional Assay)	Relative In Vitro Potency	In Vivo HTR Potency (mg/kg)	Key Finding on Prodrug Efficiency
4-AcO-EPT	24.0 nM [2]	~5.7x less potent than its metabolite [2]	Not explicitly stated	Suspected prodrug: Its lower <i>in vitro</i> potency but strong <i>in vivo</i> effect suggests rapid hydrolysis to 4-HO-EPT [1].
4-HO-EPT	4.24 nM [2]	Benchmark	Not explicitly stated	Active metabolite: Substantially higher <i>in vitro</i> potency confirms it as the likely active molecule [2].

Compound	In Vitro 5-HT _{2A} EC ₅₀ (Functional Assay)	Relative In Vitro Potency	In Vivo HTR Potency (mg/kg)	Key Finding on Prodrug Efficiency
4-AcO-DMT (Psilacetin)	2.4–3,836 nM (range) [3]	~10-20x less potent than Psilocin (4-HO-DMT) [3] [4]	1.12 µmol/kg [4] (approx. 0.28 mg/kg)	Confirmed prodrug: Delivers ~70% of the peripheral psilocin exposure of an equimolar psilocybin dose [3] [4] [5].

The diagram below illustrates the established metabolic pathway for 4-AcO-DMT, which serves as a model for the suspected pathway of 4-AcO-EPT.



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Experimental Protocols for Prodrug Validation

The following methodologies are key to establishing the prodrug efficiency of compounds like 4-AcO-EPT.

In Vivo Pharmacokinetic Study

This protocol directly measures the conversion of the prodrug to its active metabolite in a living organism [4] [5].

- **Objective:** To quantify the plasma concentration-time profile of the active metabolite (e.g., 4-HO-EPT) after administration of the prodrug (4-AcO-EPT).

- **Test System:** C57BL/6J mice (male and female, 6-8 weeks old).
- **Dosing:**
 - **Route:** Intraperitoneal (IP) injection.
 - **Formulation:** Prodrug (e.g., 4-AcO-EPT fumarate) dissolved in sterile saline (pH 6-7).
 - **Control:** A reference prodrug (e.g., psilocybin) administered at an equimolar dose for comparison.
- **Sample Collection:** Trunk blood is collected at multiple time points post-injection (e.g., 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.
- **Sample Processing:** Plasma is separated by centrifugation and stored at -80°C until analysis.
- **Bioanalysis:**
 - **Technique:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - **Analyte:** Quantification of the active metabolite (4-HO-EPT).
 - **Output:** Concentration-time data used to calculate key pharmacokinetic parameters like **C_{max}** (maximum concentration), **T_{max}** (time to C_{max}), **AUC** (Area Under the Curve, total exposure), and **half-life**.

In Vitro Receptor Activity Assay

This protocol helps determine whether the prodrug itself has intrinsic activity or if its effects are primarily due to the metabolite [1].

- **Objective:** To measure the functional potency and efficacy of both the prodrug (4-AcO-EPT) and its metabolite (4-HO-EPT) at the 5-HT_{2A} receptor.
- **System:** Cell lines (e.g., HEK-293) engineered to stably express the human 5-HT_{2A} receptor.
- **Assay Type:** Calcium mobilization assay (e.g., using a fluorescent calcium-sensitive dye).
- **Procedure:**
 - Cells are loaded with the dye and exposed to a range of concentrations of the test compounds.
 - Receptor activation triggers a release of calcium ions, causing a fluorescent signal.
 - The signal is measured in real-time using a plate reader.
- **Data Analysis:** The concentration-response data is used to calculate the **EC₅₀** (half-maximal effective concentration), a measure of potency.

In Vivo Behavioral Correlate Assay

This protocol provides a functional readout of 5-HT_{2A} receptor activation in a live animal, linking pharmacokinetics to a behavioral effect [1].

- **Objective:** To assess the potency of the prodrug in inducing the head-twitch response (HTR), a behavioral proxy for psychedelic effects in mice.
- **Test System:** Male C57BL/6J mice.
- **Dosing:** IP injection of various doses of the prodrug.
- **Behavioral Recording:** Mice are placed in an observation chamber, and their behavior is recorded for a set period (e.g., 30 minutes) post-injection.
- **Data Quantification:** The number of characteristic head twitches is counted, either by a blinded observer or automated software.
- **Data Analysis:** Dose-response curves are plotted to determine the **ED₅₀** (dose producing half of the maximal response).

Interpretation of Key Findings

- **The Prodrug Hypothesis is Supported by Discrepancy:** The most direct evidence for 4-AcO-EPT being a prodrug is the significant discrepancy between its lower *in vitro* potency ($EC_{50} = 24.0$ nM) and the substantially higher potency of its metabolite 4-HO-EPT ($EC_{50} = 4.24$ nM) [2]. If 4-AcO-EPT were highly active on its own, this large difference would not be expected.
- **Validated Model from 4-AcO-DMT:** Research on 4-AcO-DMT (psilacetin) provides a strong parallel. It demonstrates that 4-acetoxy tryptamines can be hydrolyzed *in vivo* to their active 4-hydroxy counterparts, though the efficiency of this conversion can vary and result in lower systemic exposure for the acetate compared to the phosphate prodrug (psilocybin) [3] [4] [5].

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